![molecular formula C8H5BrClFN2 B12842730 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and fluorine atoms in the structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom at the 7-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves similar steps but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen in the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer activities. The presence of halogens enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of pesticides and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(methyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Bromo-2-(chloromethyl)-7-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms. This unique structure allows for specific interactions in biological systems and provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C8H5BrClFN2 |
|---|---|
Molecular Weight |
263.49 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrClFN2/c9-6-4-13-3-5(2-10)12-8(13)1-7(6)11/h1,3-4H,2H2 |
InChI Key |
SOWUHQXOPJMBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)CCl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


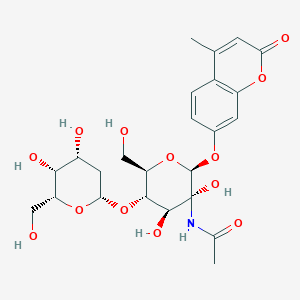

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
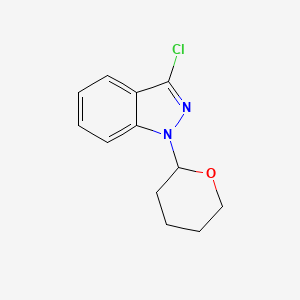
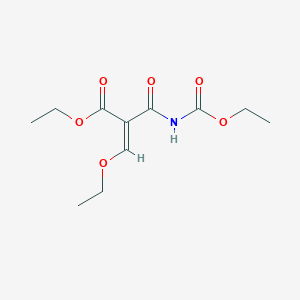
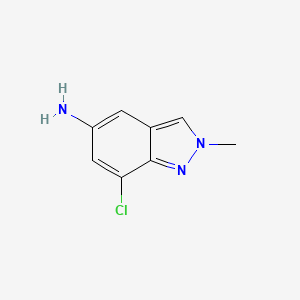
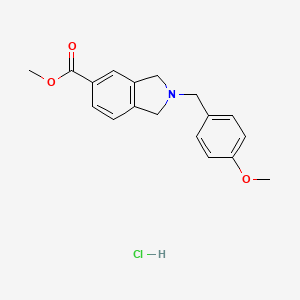
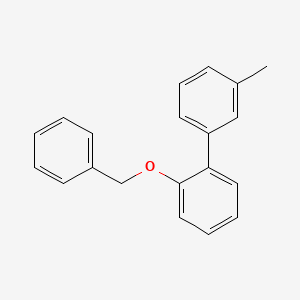
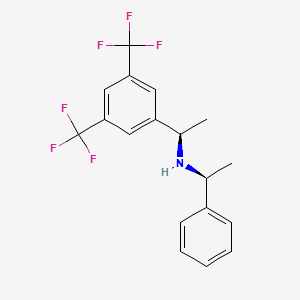
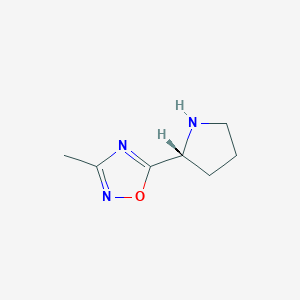
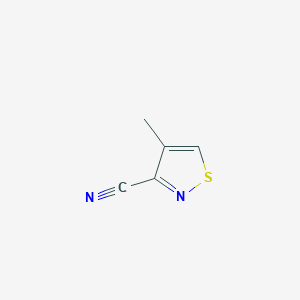
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
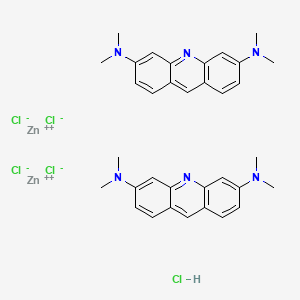
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
